molecular formula C13H23N3OS B12917457 N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide CAS No. 63194-00-3

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-YL)hexanamide

Cat. No.: B12917457
CAS No.: 63194-00-3
M. Wt: 269.41 g/mol
InChI Key: LUAJIDPWDMIXPC-UHFFFAOYSA-N
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Description

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide typically involves the reaction of 3-methyl-1,2,4-thiadiazole-5-carboxylic acid with butylamine and hexanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to facilitate the formation of the amide bond. The reaction conditions usually involve refluxing the reactants in an organic solvent like dichloromethane or chloroform .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit enzymes involved in cell wall synthesis in bacteria, leading to antimicrobial effects. In cancer cells, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Butyl-N-(3-methyl-1,2,3-thiadiazol-5-yl)hexanamide
  • N-Butyl-N-(3-methyl-1,2,5-thiadiazol-5-yl)hexanamide
  • N-Butyl-N-(3-methyl-1,3,4-thiadiazol-5-yl)hexanamide

Uniqueness

N-Butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

CAS No.

63194-00-3

Molecular Formula

C13H23N3OS

Molecular Weight

269.41 g/mol

IUPAC Name

N-butyl-N-(3-methyl-1,2,4-thiadiazol-5-yl)hexanamide

InChI

InChI=1S/C13H23N3OS/c1-4-6-8-9-12(17)16(10-7-5-2)13-14-11(3)15-18-13/h4-10H2,1-3H3

InChI Key

LUAJIDPWDMIXPC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)N(CCCC)C1=NC(=NS1)C

Origin of Product

United States

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